

Head-to-Head Comparison: 1D228 vs. Larotrectinib in Kinase Inhibition

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Compound of Interest

Compound Name: 1D228

Cat. No.: B15601252

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In the landscape of targeted cancer therapies, both **1D228** and larotrectinib have emerged as significant kinase inhibitors. While larotrectinib is a well-established, FDA-approved drug specifically targeting Tropomyosin Receptor Kinase (TRK) fusions, **1D228** is a novel inhibitor that demonstrates a dual-targeting mechanism against both c-Met and TRK. This guide provides a comprehensive, data-driven comparison of these two compounds to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Target Profile

Larotrectinib is a first-in-class, highly selective inhibitor of the TRK family of proteins: TrkA, TrkB, and TrkC, which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] Chromosomal rearrangements can lead to gene fusions resulting in constitutively active TRK fusion proteins that act as oncogenic drivers.[1][2] Larotrectinib functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking downstream signaling pathways like MAPK and PI3K/AKT, thereby inducing apoptosis in tumor cells dependent on these fusion proteins.[1]

In contrast, **1D228** is a novel tyrosine kinase inhibitor that targets both c-Met and TRK.[3][4] This dual-targeting capability suggests a broader mechanism of action, potentially addressing tumors where both signaling pathways are active or where crosstalk between them promotes tumor progression.[3][4] Preclinical studies have shown that **1D228** can significantly inhibit the phosphorylation of both TRKB and c-Met.[3]

In Vitro Performance

Parameter	1D228	Larotrectinib
Target Kinases	c-Met, TRKA, TRKB, TRKC	TRKA, TRKB, TRKC
IC50 (TRKA)	111.5 nM[3]	5-11 nmol/L[5]
IC50 (TRKB)	23.68 nM[3]	5-11 nmol/L[5]
IC50 (TRKC)	25.48 nM[3]	5-11 nmol/L[5]
Cellular Effects	Induces G0/G1 cell cycle arrest, inhibits cancer cell proliferation and migration.[3][6]	Induces G1 cell-cycle arrest and cellular apoptosis.[5]

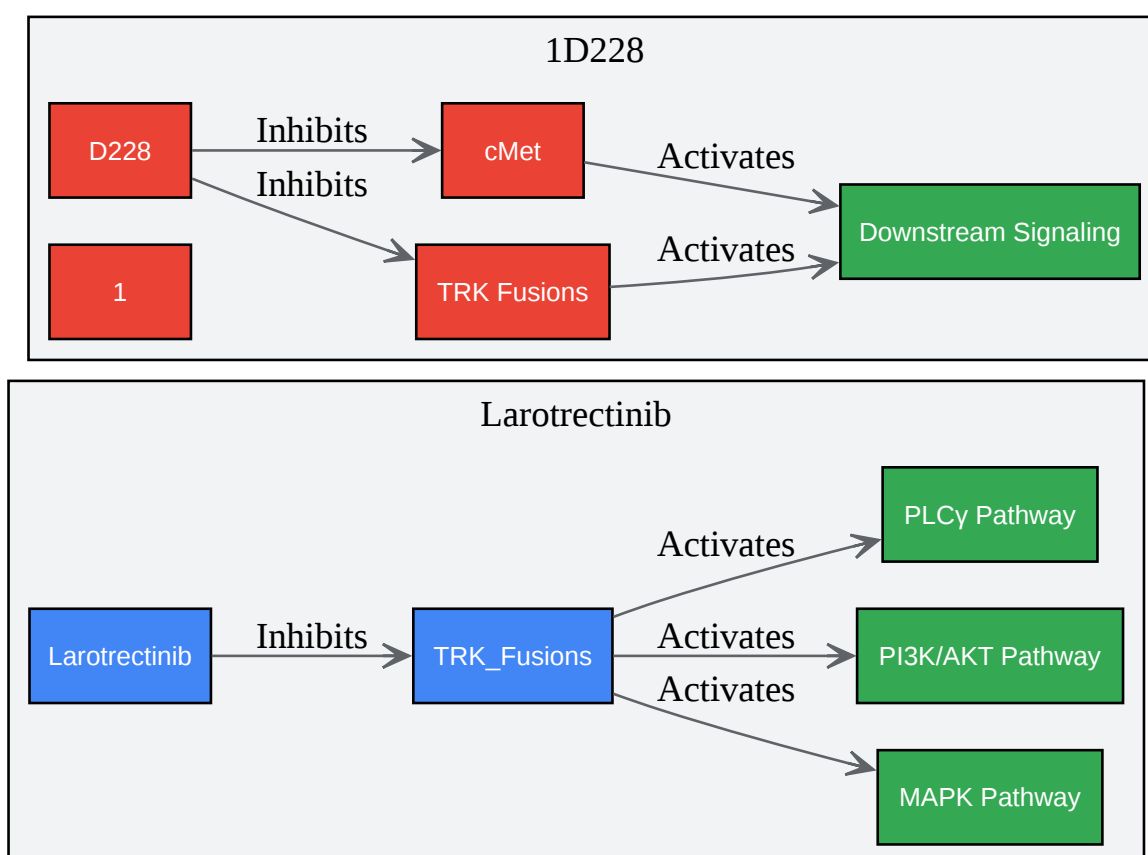
In Vivo Performance

A key preclinical study compared the efficacy of **1D228** monotherapy against a combination of larotrectinib and tepotinib (a c-Met inhibitor) in a MKN45 xenograft tumor model. The results indicated that **1D228** monotherapy exhibited stronger antitumor activity and lower toxicity than the combination treatment.[3][4]

Parameter	1D228	Larotrectinib + Tepotinib Combination
Tumor Growth Inhibition (TGI) in Gastric Tumor Model	94.8% (at 8 mg/kg/d)[6]	Not directly reported, but 1D228 showed more significant inhibition than the combination.[3]
Tumor Growth Inhibition (TGI) in Liver Tumor Model	93.4% (at 4 mg/kg/d)[6]	Not applicable
Toxicity	Lower toxicity observed.[3][4]	A slight decrease in body weight was noted in the combination group.[3]

Signaling Pathway Inhibition

The constitutive activation of TRK fusion proteins triggers several downstream signaling pathways crucial for cancer cell proliferation and survival. Larotrectinib effectively abrogates these pathways.[1] Similarly, **1D228** has been shown to block downstream signaling of both TRK and c-Met.[6]



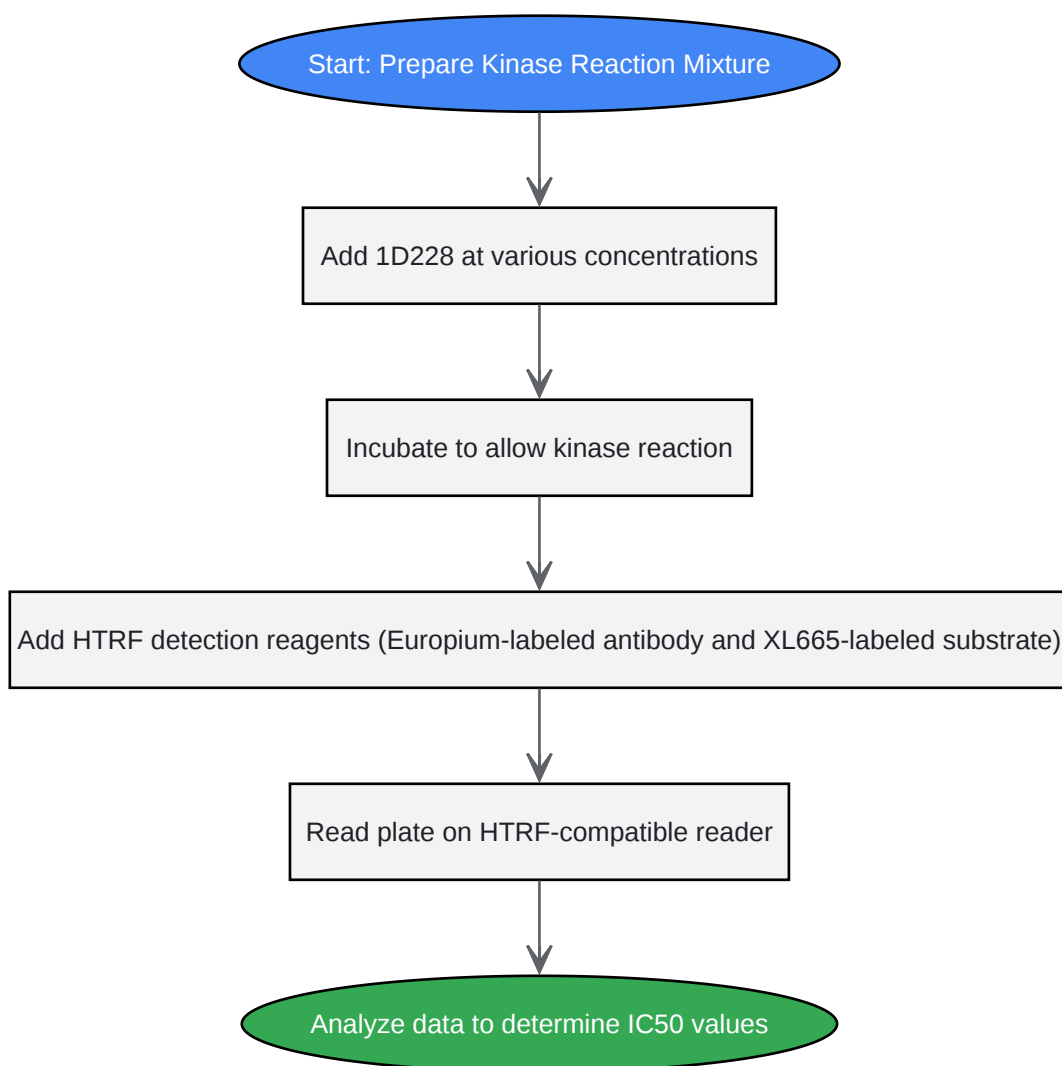
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Figure 1: Comparative Signaling Pathway Inhibition.

Experimental Protocols

HTRF Kinase Assay (for 1D228)

To determine the inhibitory activity of **1D228** on various kinases, a Homogeneous Time Resolved Fluorescence (HTRF) kinase assay was utilized. The assay was performed at a concentration of 500 nM for the initial screening against 77 tyrosine kinases. The IC₅₀ values for TRKA, TRKB, and TRKC were subsequently determined from dose-response curves.[3]



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Figure 2: HTRF Kinase Assay Workflow.

In Vivo Xenograft Model (for 1D228)

The in vivo efficacy of **1D228** was evaluated using a xenograft model with MKN45 gastric cancer cells. Nude mice with established tumors were treated with **1D228**, and tumor growth was monitored. The study also included a comparison with a combination of tepotinib and larotrectinib. Tumor growth inhibition (TGI) was calculated to assess the antitumor effect.[3]

Clinical Perspective

Larotrectinib has received accelerated approval from the FDA for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion.[7] Its efficacy and safety have been demonstrated in multiple clinical trials.[8][9] The most common adverse reactions include fatigue, nausea, dizziness, vomiting, and increased liver enzymes.[7]

As **1D228** is a novel compound, clinical data is not yet available. The preclinical results, particularly its potent dual-targeting activity and favorable toxicity profile in animal models, suggest that it is a promising candidate for further development and may offer a new treatment strategy for cancers with c-Met or NTRK abnormalities, or both.[3][4]

Conclusion

Larotrectinib is a highly effective and clinically validated targeted therapy for NTRK fusion-positive cancers. **1D228** represents a next-generation inhibitor with a broader target profile, encompassing both c-Met and TRK. The preclinical data for **1D228** is compelling, demonstrating superior efficacy and lower toxicity in a head-to-head comparison with a combination therapy that includes larotrectinib. Further clinical investigation is warranted to establish the therapeutic potential of **1D228** in human patients. Researchers and clinicians should consider the specific genetic makeup of tumors when evaluating the potential application of these inhibitors.

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